molecular formula C19H18O3 B11669189 7-(benzyloxy)-4-propyl-2H-chromen-2-one

7-(benzyloxy)-4-propyl-2H-chromen-2-one

Cat. No.: B11669189
M. Wt: 294.3 g/mol
InChI Key: ZUKCMSURZUEGRH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a chromone derivative, such as 7-hydroxy-4-propyl-2H-chromen-2-one.

    Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl chloride in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques like column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromone core can be reduced to form dihydrochromones.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the chromone core results in dihydrochromones.

    Substitution: Substitution reactions yield various functionalized chromones.

Scientific Research Applications

7-(Benzyloxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its inhibition of monoamine oxidase B (MAO-B) is due to its binding to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This action is beneficial in the treatment of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and benzyloxy group at the 7-position contribute to its selective inhibition of MAO-B, making it a promising candidate for further research in neurodegenerative disease treatment.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

7-phenylmethoxy-4-propylchromen-2-one

InChI

InChI=1S/C19H18O3/c1-2-6-15-11-19(20)22-18-12-16(9-10-17(15)18)21-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3

InChI Key

ZUKCMSURZUEGRH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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